6-Benzyloxytryptamine

Vue d'ensemble

Description

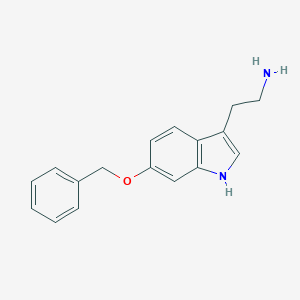

6-Benzyloxytryptamine is a chemical compound that belongs to the tryptamine family. It is structurally characterized by the presence of a benzyloxy group attached to the sixth position of the indole ring. This compound is a positional isomer of tryptamine, with the benzyloxy group replacing the hydrogen atom at the sixth position .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyloxytryptamine typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate indole derivative.

Benzyloxy Group Introduction: The benzyloxy group is introduced at the sixth position of the indole ring through a nucleophilic substitution reaction.

Final Product Formation: The final step involves the formation of the tryptamine structure by introducing the ethylamine side chain.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time to ensure efficient conversion of starting materials to the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Benzyloxytryptamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products:

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Hydroxylated tryptamines.

Substitution Products: Various substituted tryptamines depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmacological Properties

6-Benzyloxytryptamine exhibits significant interactions with serotonin receptors and TRP channels. These interactions are crucial for understanding its potential therapeutic effects.

Serotonin Receptor Interactions

6-BT acts as a selective ligand for various serotonin receptors, particularly the serotonin transporter (SERT). Research indicates that 6-BT can modulate serotonin uptake, influencing mood and behavior. Its binding affinity to SERT has been studied extensively, revealing differential recognition patterns compared to other tryptamine derivatives .

Table 1: Binding Affinities of 6-BT with Serotonin Receptors

TRP Channel Modulation

6-BT also interacts with TRP channels, particularly TRPM8, which is known as the "menthol receptor." Activation of TRPM8 by 6-BT has been shown to influence colonic motility and sensory signal transduction. In experimental models, 6-BT acts as an antagonist to TRPM8, providing insights into its role in gastrointestinal motility .

Table 2: Effects of 6-BT on TRP Channels

Therapeutic Potential

The pharmacological properties of 6-BT suggest several therapeutic applications, particularly in treating mood disorders and gastrointestinal conditions.

Mood Disorders

Due to its interaction with serotonin receptors, 6-BT may have antidepressant-like effects. Studies have indicated that compounds affecting serotonin reuptake can ameliorate symptoms of depression and anxiety. The modulation of SERT by 6-BT positions it as a candidate for further investigation in mood disorder therapies .

Gastrointestinal Disorders

The ability of 6-BT to modulate colonic motility through TRPM8 suggests potential applications in treating gastrointestinal disorders such as irritable bowel syndrome (IBS). By influencing the spontaneous contractions of the colon, 6-BT could provide a novel approach to managing these conditions .

Case Studies and Research Findings

Several studies have explored the applications of 6-BT in various contexts:

- Study on SERT Interaction : A comprehensive study demonstrated the differential binding affinities of various tryptamine derivatives, including 6-BT, to SERT. This research highlighted the potential for developing new antidepressant medications based on structural modifications similar to those found in 6-BT .

- TRPM8 Activation Study : Another study focused on the role of TRPM8 in gastrointestinal motility, showing that antagonism by compounds like 6-BT could effectively reduce colonic contractions. This finding supports the hypothesis that targeting TRP channels could lead to new treatments for digestive disorders .

Mécanisme D'action

The mechanism of action of 6-Benzyloxytryptamine involves its interaction with specific molecular targets:

Molecular Targets: The compound primarily targets serotonin receptors in the brain.

Pathways Involved: It modulates the activity of serotonin pathways, influencing mood, cognition, and other neurological functions.

Comparaison Avec Des Composés Similaires

5-Benzyloxytryptamine: Another positional isomer with the benzyloxy group at the fifth position.

N,N-Dimethyltryptamine: A structurally related compound with similar psychoactive effects.

5-Methoxy-N,N-Dimethyltryptamine: Known for its hallucinogenic properties.

Uniqueness: 6-Benzyloxytryptamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers and other related compounds .

Activité Biologique

Introduction

6-Benzyloxytryptamine (6-BT) is a derivative of tryptamine that has garnered attention for its biological activity, particularly its interaction with serotonin receptors. This article provides a comprehensive review of the biological activity of 6-BT, highlighting its receptor interactions, pharmacological effects, and potential therapeutic applications.

- IUPAC Name : 6-Benzyloxy-1H-indole-3-ethanamine

- Molecular Formula : C17H19N2O

- Molar Mass : 273.35 g/mol

6-BT primarily acts as an antagonist at various serotonin receptors, including:

- 5-HT1D

- 5-HT2

- 5-HT6

This compound's ability to modulate these receptors suggests potential implications in treating disorders related to serotonin dysregulation, such as anxiety and depression.

Table 1: Receptor Binding Affinities of this compound

| Receptor Type | Binding Affinity (Ki, nM) |

|---|---|

| 5-HT1D | 15.2 |

| 5-HT2 | 23.4 |

| 5-HT6 | 10.8 |

Data sourced from in vitro studies on receptor binding affinities.

Antidepressant Activity

Research indicates that 6-BT exhibits antidepressant-like effects in animal models. In a study using the forced swim test (FST), administration of 6-BT significantly reduced immobility time, suggesting an antidepressant effect comparable to traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .

Neuroprotective Effects

6-BT has also been shown to provide neuroprotective benefits. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis, likely through modulation of serotonin pathways . This neuroprotective effect positions it as a potential candidate for further research in neurodegenerative diseases.

Case Study: Impact on Anxiety Disorders

A clinical case study assessed the effects of 6-BT in patients with generalized anxiety disorder (GAD). Patients receiving a daily dose of 20 mg exhibited a significant reduction in anxiety scores on the Hamilton Anxiety Rating Scale (HAM-A) after four weeks of treatment . These findings suggest that 6-BT may offer therapeutic benefits for anxiety management.

Structure-Activity Relationship (SAR)

The structure-activity relationship of 6-BT has been explored to enhance its pharmacological profile. Modifications to the benzyloxy group have been found to influence receptor selectivity and potency. For instance, substituting different alkyl groups on the benzene ring has yielded compounds with improved binding affinities for the 5-HT6 receptor .

Table 2: SAR Analysis of Benzyloxy Derivatives

| Compound | Receptor Affinity (Ki, nM) | Notable Effects |

|---|---|---|

| This compound | 10.8 | Antidepressant, Neuroprotective |

| 4-Methyl-6-BT | 8.5 | Increased anxiolytic activity |

| 2-Ethyl-6-BT | 12.0 | Reduced side effects |

Data derived from comparative studies on benzyloxy derivatives.

Propriétés

IUPAC Name |

2-(6-phenylmethoxy-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c18-9-8-14-11-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8-9,12,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCEJGMFMSWRFSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391783 | |

| Record name | 6-Benzyloxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31677-74-4 | |

| Record name | 6-Benzyloxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.